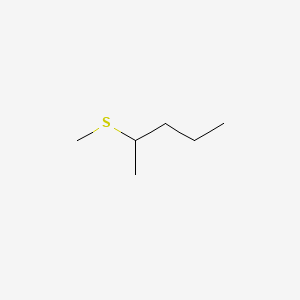
Methyl (1-methylbutyl) sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1-methylbutyl) sulfide, also known as (1-methylbutyl) methyl sulfide, is an organic compound with the molecular formula C₆H₁₄S. It is a sulfide where a sulfur atom is bonded to a methyl group and a 1-methylbutyl group. This compound is known for its distinctive odor and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (1-methylbutyl) sulfide can be synthesized through several methods. One common approach involves the reaction of 1-methylbutyl chloride with sodium methyl sulfide in an organic solvent under reflux conditions. The reaction proceeds as follows:
1-methylbutyl chloride+sodium methyl sulfide→methyl (1-methylbutyl) sulfide+sodium chloride
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Methyl (1-methylbutyl) sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Nucleophiles such as halides, cyanides, and thiolates.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiols or hydrocarbons.
Substitution: Various substituted sulfides depending on the nucleophile used.
Scientific Research Applications
Methyl (1-methylbutyl) sulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of methyl (1-methylbutyl) sulfide involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions and other electrophilic centers, leading to the formation of complexes. These interactions can affect the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Ethyl methyl sulfide: Similar structure but with an ethyl group instead of a 1-methylbutyl group.
Propyl methyl sulfide: Contains a propyl group instead of a 1-methylbutyl group.
Butyl methyl sulfide: Contains a butyl group instead of a 1-methylbutyl group.
Uniqueness: Methyl (1-methylbutyl) sulfide is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the 1-methylbutyl group influences its reactivity and interactions with other molecules, making it valuable in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
13286-91-4 |
|---|---|
Molecular Formula |
C6H14S |
Molecular Weight |
118.24 g/mol |
IUPAC Name |
2-methylsulfanylpentane |
InChI |
InChI=1S/C6H14S/c1-4-5-6(2)7-3/h6H,4-5H2,1-3H3 |
InChI Key |
WGBHWWSSUGCSCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















